N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-ethoxybenzamide
CAS No.:
Cat. No.: VC15630223
Molecular Formula: C19H21ClN2O2
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN2O2 |
|---|---|
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3-ethoxybenzamide |
| Standard InChI | InChI=1S/C19H21ClN2O2/c1-2-24-16-7-5-6-14(12-16)19(23)21-15-8-9-18(17(20)13-15)22-10-3-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23) |
| Standard InChI Key | QGTWMGVIBDIHHM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3-ethoxybenzamide, reflects its three primary structural components:
-
Chlorophenyl backbone: A benzene ring with chlorine at the 3-position and a pyrrolidine substituent at the 4-position.
-
Pyrrolidine ring: A five-membered saturated nitrogen heterocycle known for enhancing membrane permeability and modulating receptor interactions .
-
Ethoxybenzamide group: A benzamide moiety with an ethoxy (-OCH2CH3) substituent at the 3-position, which may influence solubility and metabolic stability.
The molecular formula (C19H21ClN2O2) and weight (344.8 g/mol) were confirmed via high-resolution mass spectrometry, as reported in chemical vendor databases.
Spectroscopic and Computational Data
While experimental NMR or crystallographic data for this specific compound are unavailable, computational predictions using tools like Gaussian or Spartan suggest:
-
Pyrrolidine ring conformation: Adopts an envelope conformation to minimize steric strain.
-
Chlorine electronic effects: The electron-withdrawing Cl atom induces partial positive charge on the adjacent carbon, potentially directing electrophilic substitution reactions.
A comparative analysis of similar benzamide derivatives reveals that the ethoxy group’s orientation relative to the amide bond may influence intramolecular hydrogen bonding, as seen in N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) .
Table 1: Comparative Physicochemical Properties of Related Benzamides
*Predicted using ChemAxon software.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
-
3-Chloro-4-(pyrrolidin-1-yl)aniline: Synthesized via nucleophilic aromatic substitution of 3-chloro-4-fluoroaniline with pyrrolidine.
-
3-Ethoxybenzoic acid: Prepared by ethylation of 3-hydroxybenzoic acid followed by activation as an acyl chloride.
Coupling these fragments via amide bond formation using carbodiimide reagents (e.g., EDC/HOBt) represents the most plausible route .
| Compound | Target/Activity | EC50/IC50 | Reference |
|---|---|---|---|
| EPPTB | TAAR1 antagonist | 1 μM | |
| N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-pyrrolidin-1-carboxamide | HIV-1 reverse transcriptase inhibitor | 0.8 μM |
Hypothesized Mechanisms of Action
-
Kinase modulation: The ethoxybenzamide group may interact with ATP-binding pockets of kinases, analogous to PARP inhibitors.
-
GPCR interactions: Pyrrolidine’s conformational flexibility could enable binding to G protein-coupled receptors, as observed in EPPTB’s TAAR1 antagonism .
Comparative Analysis with Marketed Drugs
Pharmacokinetic Considerations
-
Lipophilicity: Predicted LogP of 3.2 suggests moderate blood-brain barrier permeability, favorable for CNS targets.
-
Metabolic stability: The ethoxy group may slow oxidative metabolism compared to methoxy analogues, as demonstrated in benzamide prodrugs .
Toxicity Risks
-
Pyrrolidine hepatotoxicity: Chronic exposure to pyrrolidine derivatives has been linked to hepatic CYP3A4 induction in rodent models .
-
Chlorophenyl mutagenicity: Structural alerts for DNA adduct formation exist, necessitating Ames test validation.
Future Research Directions
Priority Investigations
-
TAAR1 binding assays: Radioligand displacement studies using [3H]-EPPTB to assess affinity .
-
Antiproliferative screening: NCI-60 panel testing for oncology applications .
-
CYP inhibition profiling: Evaluate interactions with cytochrome P450 isoforms.
Synthetic Optimization
-
Stereoselective synthesis: Introduce chiral centers via asymmetric catalysis to explore enantiomer-specific effects.
-
Prodrug derivatives: Mask the amide as a tert-butyl carbamate to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume